2-Ethynylpyrimidine
CAS No.: 37972-24-0
Cat. No.: VC2227324
Molecular Formula: C6H4N2
Molecular Weight: 104.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37972-24-0 |
---|---|
Molecular Formula | C6H4N2 |
Molecular Weight | 104.11 g/mol |
IUPAC Name | 2-ethynylpyrimidine |
Standard InChI | InChI=1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H |
Standard InChI Key | BMNUHRHTDNKJII-UHFFFAOYSA-N |
SMILES | C#CC1=NC=CC=N1 |
Canonical SMILES | C#CC1=NC=CC=N1 |
Introduction
Chemical Structure and Properties
2-Ethynylpyrimidine (also denoted as HC₂pym in some research) consists of a pyrimidine ring with an ethynyl group (-C≡CH) at the 2-position. This structural arrangement creates a compound with unique electronic properties due to the electron-withdrawing nature of the pyrimidine ring combined with the π-electron rich ethynyl moiety.
Molecular Structure
The molecule contains a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 3 positions, characteristic of pyrimidine. The ethynyl group at position 2 features a carbon-carbon triple bond, which provides linear geometry and can participate in π-bonding interactions with metals.
Electronic Properties
The pyrimidine ring in 2-ethynylpyrimidine is more electron-deficient compared to other aromatic systems like benzene or pyridine due to the presence of two nitrogen atoms in the ring. This electron deficiency makes 2-ethynylpyrimidine particularly interesting for coordination chemistry applications, as it can influence the electronic properties of resulting metal complexes .
Basic Physical Properties
While comprehensive physical property data is limited in the available literature, 2-ethynylpyrimidine has been reported to have reactivity consistent with terminal alkynes, allowing for deprotonation to form metal-alkynyl bonds. Its electron-deficient nature, compared to other ethynyl-substituted heterocycles like 2-ethynylpyridine, influences its coordination behavior and the properties of resulting complexes .
Synthesis and Preparation Methods
Use in Metal Complex Synthesis
2-Ethynylpyrimidine has been successfully employed in the synthesis of various metal complexes. For platinum complexes, the compound undergoes deprotonation in the presence of CuI/iPr₂NH to form alkynyl derivatives like tbpyPt(C₂pym)₂ (where tbpy = 4,4′-di-t-butyl-2,2′-bipyridine) .
For gold complexes, reaction with gold chloride precursors like Ph₃PAuCl and Cy₃PAuCl yields compounds such as Ph₃PAuC₂pym and Cy₃PAuC₂pym, respectively. These reactions demonstrate the versatility of 2-ethynylpyrimidine in forming stable metal-carbon bonds with various transition metals .
Coordination Chemistry
Metal-Ligand Interactions
2-Ethynylpyrimidine functions as a terminal alkyne ligand, forming strong σ-bonds with transition metals through its terminal acetylenic carbon. Once deprotonated, the resulting alkynyl anion readily coordinates to transition metals like platinum(II) and gold(I) .
Types of Metal Complexes
Several types of metal complexes incorporating 2-ethynylpyrimidine have been characterized:
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Square planar platinum(II) complexes: In tbpyPt(C₂pym)₂, the platinum center adopts a square planar geometry with two 2-ethynylpyrimidine ligands and a bidentate 4,4′-di-t-butyl-2,2′-bipyridine ligand .
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Linear gold(I) complexes: Compounds like Ph₃PAuC₂pym and Cy₃PAuC₂pym feature a linear P-Au-C coordination, typical of gold(I) chemistry .
Structural Characteristics
X-ray crystallographic studies reveal important structural features of these complexes. In tbpyPt(C₂pym)₂, the platinum-carbon bond lengths range from 1.928(11) Å to 1.956(13) Å, while the Pt-N distances from the bipyridine ligand range from 2.038(10) Å to 2.074(10) Å .
The gold complex Cy₃PAuC₂pym exhibits linear coordination with a P-Au-C angle of 176.36(4)°, an Au-P distance of 2.2936(4) Å, and an Au-C distance of 2.0044(16) Å .
Crystallographic Characteristics
Crystal Structure Analysis
Detailed crystallographic characterization of compounds containing 2-ethynylpyrimidine has provided significant insights into their structural arrangements and intermolecular interactions.
The complex tbpyPt(C₂pym)₂ crystallizes as an Et₂O solvate in the orthorhombic space group Pbca with Z = 24. Its asymmetric unit contains three crystallographically unique complexes that differ slightly in the rotational orientations of the pyrimidine rings and their attachment angles at the alkyne .
In contrast, Ph₃PAuC₂pym forms a dinuclear complex through aurophilic bonding, with an Au–Au distance of 3.0722(2) Å. Meanwhile, Cy₃PAuC₂pym crystallizes as a discrete mononuclear complex without aurophilic interactions .
Packing Arrangements and Intermolecular Interactions
The tbpyPt(C₂pym)₂ complex forms stacks along the b-axis with an average distance of 3.38 Å between complexes. These stacks exhibit alternating orientation via rotation in the ac plane to accommodate the t-butyl groups and ethynylpyrimidine arms .
For the gold complex Cy₃PAuC₂pym, the pyrimidine moiety engages in C–H···N interactions to form chains along the b-axis. Additional C–H···π interactions contribute to the three-dimensional packing structure .
Table 1: Key Crystallographic Parameters of Selected 2-Ethynylpyrimidine Complexes
Complex | Crystal System | Space Group | Z | Key Bond Distances (Å) | Key Bond Angles (°) |
---|---|---|---|---|---|
tbpyPt(C₂pym)₂ | Orthorhombic | Pbca | 24 | Pt-C: 1.928(11)-1.956(13) | C-Pt-C: 89.4(6)-91.7(5) |
Pt-N: 2.038(10)-2.074(10) | |||||
Ph₃PAuC₂pym | Monoclinic | Not specified | Not specified | Au-Au: 3.0722(2) | Not specified |
Cy₃PAuC₂pym | Monoclinic | Not specified | 1 (asymmetric unit) | Au-P: 2.2936(4) | P-Au-C: 176.36(4) |
Au-C: 2.0044(16) |
Spectroscopic Properties
NMR Characteristics
¹H-NMR spectroscopy has been used to characterize 2-ethynylpyrimidine-containing compounds. A distinctive feature in these spectra is the presence of a downfield doublet and triplet integrating in a 2:1 ratio, corresponding to the protons on the pyrimidine ring .
For the complex tbpyPt(C₂pym)₂, the ¹H-NMR spectrum in CDCl₃ shows characteristic signals at δ 9.15 (d, J = 5.91 Hz, 2H), 8.65 (d, J = 4.91 Hz, 4H), 8.50 (s, 2H), 7.38 (dd, J = 2.09, 6.04 Hz, 2H), and 7.05 (t, J = 4.97 Hz, 2H) .
Absorption and Emission Properties
UV-Visible absorption spectroscopy of tbpyPt(C₂pym)₂ in CH₂Cl₂ reveals a low-energy band with λₘₐₓ = 377 nm and a molar extinction coefficient (ε) of 9700, attributed to charge-transfer transitions .
The emission properties of 2-ethynylpyrimidine complexes are particularly notable. The tbpyPt(C₂pym)₂ complex exhibits an emission maximum at 512 nm, which is blue-shifted compared to the analogous 2-ethynylpyridine complex tbpyPt(C₂2-py)₂ (λₘₐₓ = 520 nm). This blue-shift demonstrates how the electron-deficient pyrimidine ring affects the excited state energies of these complexes .
Table 2: Spectroscopic Properties of 2-Ethynylpyrimidine Complexes
Complex | Absorption λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Emission λₘₐₓ (nm) | Excitation Wavelength (nm) |
---|---|---|---|---|
tbpyPt(C₂pym)₂ | 377 | 9700 | 512 | 380 |
Ph₃PAuC₂pym | Not specified | Not specified | Not specified | 285 |
Cy₃PAuC₂pym | Not specified | Not specified | Not specified | 285 |
Applications in Photophysical Materials
Tuning Emission Properties
One of the most significant applications of 2-ethynylpyrimidine is in the development of luminescent materials with tunable emission properties. The electron-deficient nature of the pyrimidine ring provides an alternative approach to blue-shifting the emission of platinum(II) complexes compared to the traditional strategy of using electron-withdrawing substituents like fluorine .
Structure-Property Relationships
The relationship between molecular structure and photophysical properties is evident when comparing 2-ethynylpyrimidine complexes with related compounds. The increased electron deficiency of pyrimidine compared to pyridine results in a blue-shifted emission for tbpyPt(C₂pym)₂ relative to tbpyPt(C₂2-py)₂ .
This demonstrates a rational approach to tuning the emission properties of transition metal complexes by modifying the electronic properties of the coordinated ligands, making 2-ethynylpyrimidine a valuable building block for designing luminescent materials with specific emission characteristics.
Comparative Analysis with Related Compounds
Comparison with Other Ethynyl Heterocycles
2-Ethynylpyrimidine belongs to a family of ethynyl-substituted heterocycles that have been explored for their coordination chemistry. Compared to 2-ethynylpyridine (HC₂2-py), 2-ethynylpyrimidine is more electron-deficient due to the presence of an additional nitrogen atom in the ring .
This increased electron deficiency influences both the structural and photophysical properties of resulting metal complexes. For instance, the emission maximum of tbpyPt(C₂pym)₂ (512 nm) is blue-shifted relative to tbpyPt(C₂2-py)₂ (520 nm), indicating that the additional nitrogen atom in the pyrimidine ring lowers the energy of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LL'CT) excited states .
Influence of Electronic Properties
The relative electron deficiency of heterocyclic rings follows the trend: benzene < pyridine < pyrimidine < pyrazine, with increasing nitrogen content correlating with decreased electron density. This trend is reflected in the photophysical properties of the corresponding metal complexes, providing a rational approach to fine-tuning emission characteristics .
Table 3: Comparison of 2-Ethynylpyrimidine with Related Ethynyl Compounds
Compound | Relative Electron Deficiency | Complex | Emission λₘₐₓ (nm) |
---|---|---|---|
2-Ethynylpyrimidine (HC₂pym) | Higher | tbpyPt(C₂pym)₂ | 512 |
2-Ethynylpyridine (HC₂2-py) | Moderate | tbpyPt(C₂2-py)₂ | 520 |
Phenylacetylene (HC₂Ph) | Lower | tbpyPt(C₂Ph)₂ | Not specified |
Current Research and Future Perspectives
Recent Developments
Current research on 2-ethynylpyrimidine focuses primarily on its applications in coordination chemistry, particularly for developing luminescent materials with tunable photophysical properties. The synthesis and characterization of platinum(II) and gold(I) complexes incorporating this ligand represent significant advances in understanding its coordination behavior and the resulting properties .
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